
2-(Cyclobutylmethyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclobutylmethyl)butanoic acid is an organic compound characterized by a butanoic acid backbone with a cyclobutylmethyl group attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylmethyl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclobutylmethanol and butanoic acid derivatives.
Formation of Intermediate: Cyclobutylmethanol is first converted to cyclobutylmethyl bromide using hydrobromic acid.
Alkylation Reaction: The cyclobutylmethyl bromide is then reacted with a butanoic acid derivative, such as ethyl butanoate, in the presence of a strong base like sodium hydride to form the desired product.
Hydrolysis: The ester intermediate is hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclobutylmethyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The cyclobutylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.
Major Products
Oxidation: Produces cyclobutylmethyl ketone or cyclobutylmethyl carboxylic acid.
Reduction: Yields 2-(Cyclobutylmethyl)butanol.
Substitution: Results in various substituted cyclobutylmethyl derivatives.
Aplicaciones Científicas De Investigación
2-(Cyclobutylmethyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(Cyclobutylmethyl)butanoic acid exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbutanoic acid: Similar in structure but lacks the cyclobutylmethyl group.
Cyclobutylacetic acid: Contains a cyclobutyl group but differs in the position of the carboxylic acid group.
Cyclobutylpropanoic acid: Another structurally related compound with a different carbon chain length.
Uniqueness
2-(Cyclobutylmethyl)butanoic acid is unique due to the presence of the cyclobutylmethyl group, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C9H16O2 |
|---|---|
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
2-(cyclobutylmethyl)butanoic acid |
InChI |
InChI=1S/C9H16O2/c1-2-8(9(10)11)6-7-4-3-5-7/h7-8H,2-6H2,1H3,(H,10,11) |
Clave InChI |
PLOVLQDQRBSHQU-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC1CCC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


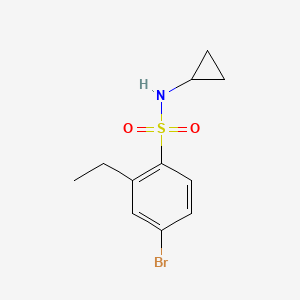
![[(2S)-1-(Cyclopropanesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B12080695.png)

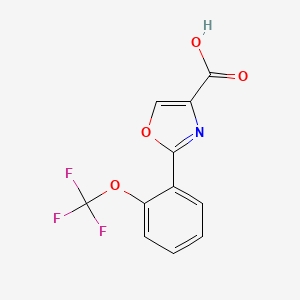
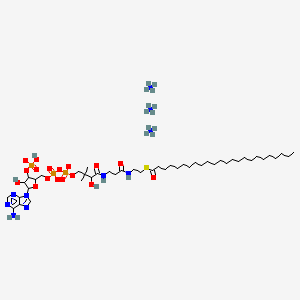
![[6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12080725.png)
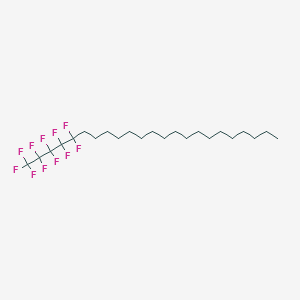

![7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12080741.png)

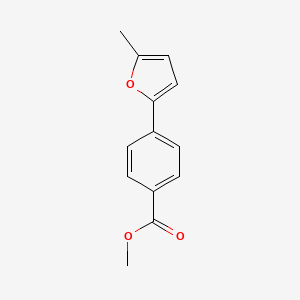
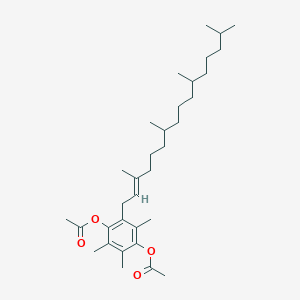

![3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12080764.png)
